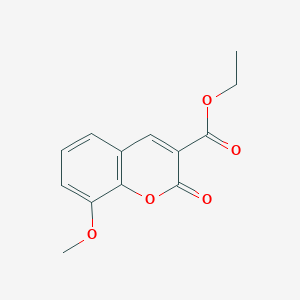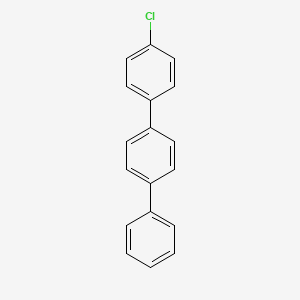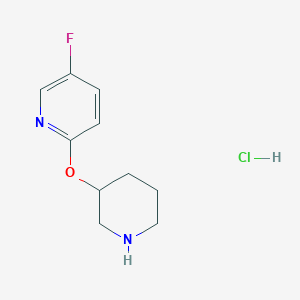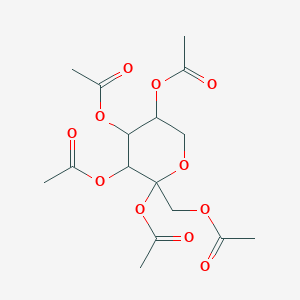
beta-D-Fructopyranose, pentaacetate
Vue d'ensemble
Description
Beta-D-Fructopyranose, pentaacetate: is a derivative of fructose, a simple sugar. It is a hexose molecule, meaning it contains six carbon atoms. The compound is formed by acetylating the hydroxyl groups present in the fructose molecule, resulting in a molecule with five acetate groups. This compound is significant in various scientific fields due to its unique properties and reactivity.
Mécanisme D'action
Target of Action
Beta-D-Fructopyranose, pentaacetate, also known as (2,3,4,5-tetraacetyloxyoxan-2-yl)methyl acetate, is a small molecule that belongs to the class of organic compounds known as monosaccharides . The primary target of this compound is the Fucose-binding lectin PA-IIL in Pseudomonas aeruginosa .
Mode of Action
It is known that monosaccharides can undergo a process known as mutarotation, which involves the interconversion between different forms of the sugar molecule . This process could potentially influence the interaction of the compound with its target.
Biochemical Pathways
It is known that monosaccharides like this compound can exist in equilibrium between their open-chain form and various cyclic forms . This equilibrium can potentially affect various biochemical pathways, particularly those involving carbohydrate metabolism.
Result of Action
Given its interaction with the fucose-binding lectin pa-iil in pseudomonas aeruginosa , it may influence the biological processes mediated by this target.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the equilibrium between the different forms of the compound . Additionally, the presence of other molecules could potentially influence the compound’s interaction with its target and its overall efficacy and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-D-Fructopyranose, pentaacetate is synthesized by acetylating the hydroxyl groups of fructose. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine or triethylamine to promote the reaction. The process is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is optimized for higher yields and efficiency, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-D-Fructopyranose, pentaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups, regenerating the original fructose molecule.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can replace the acetate groups under appropriate conditions.
Major Products: The major products formed from these reactions include various fructose derivatives, each with different functional groups replacing the acetates. These derivatives have unique properties and applications in different fields .
Applications De Recherche Scientifique
Beta-D-Fructopyranose, pentaacetate has several significant applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various fructose derivatives, which are important in carbohydrate chemistry.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on biological systems.
Comparaison Avec Des Composés Similaires
Alpha-D-Fructopyranose, pentaacetate: Another acetylated derivative of fructose with similar properties but different stereochemistry.
Beta-D-Glucopyranose, pentaacetate: A similar compound derived from glucose instead of fructose, with different biological and chemical properties.
Uniqueness: Beta-D-Fructopyranose, pentaacetate is unique due to its specific acetylation pattern and the resulting chemical properties.
Propriétés
IUPAC Name |
(2,3,4,5-tetraacetyloxyoxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-8(17)22-7-16(27-12(5)21)15(26-11(4)20)14(25-10(3)19)13(6-23-16)24-9(2)18/h13-15H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQZPXRNYVFCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942973 | |
| Record name | 1,2,3,4,5-Penta-O-acetylhex-2-ulopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20764-61-8 | |
| Record name | Fructopyranose, .beta.-D- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4,5-Penta-O-acetylhex-2-ulopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031148.png)
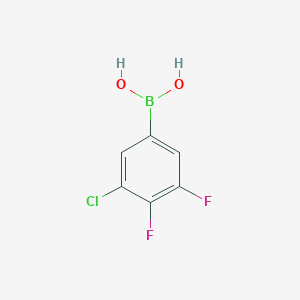

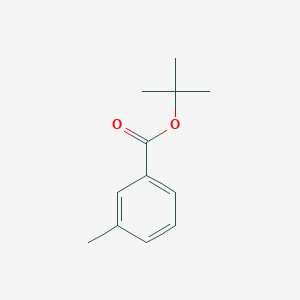
![N'-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide](/img/structure/B3031155.png)
![N2-[4-(trifluoromethyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B3031158.png)
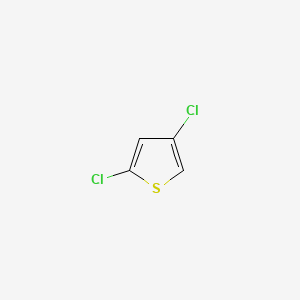
![1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid](/img/structure/B3031162.png)
